tert-butyl N-[(1S)-1-phenylethyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRCKJMSPMDAM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl N 1s 1 Phenylethyl Carbamate and Its Chiral Precursors
Enantioselective Chemical Synthesis Routes to the (1S)-Configuration
Achieving the specific (1S)-configuration of the 1-phenylethylamine (B125046) precursor is the most critical step in the synthesis of the target carbamate (B1207046). Enantioselective methods are employed to produce the desired stereoisomer with high purity.
Diastereoselective synthesis is a powerful strategy where a prochiral starting material is reacted with a chiral auxiliary to form diastereomers. These diastereomers, having different physical properties, can then be separated. A notable example is the synthesis of (S)-1-phenylethan-1-amine from acetophenone (B1666503). youtube.com In this approach, acetophenone is condensed with a chiral sulfinamide, such as (R)-tert-butylsulfinamide, in the presence of a Lewis acid like titanium tetraethoxide to form a sulfinylimine. youtube.com
The subsequent diastereoselective reduction of this intermediate with a hydride reagent, such as sodium borohydride (B1222165) (NaBH₄), proceeds through a six-membered chair-like transition state. youtube.com In this transition state, the bulky phenyl and tert-butyl groups preferentially occupy equatorial positions to minimize steric hindrance, leading to the hydride attacking from a specific face of the C=N double bond. youtube.com This controlled attack results in the formation of one diastereomer in significant excess. Finally, acidic hydrolysis cleaves the sulfinyl group to yield the desired (S)-1-phenylethylamine. The choice of reducing agent can influence the stereochemical outcome; for instance, using L-selectride can favor the formation of the opposite diastereomer. youtube.com
| Reducing Agent | Diastereomeric Ratio (S:R) | Reference |
|---|---|---|
| NaBH₄ | 91:9 | youtube.com |
| L-selectride | 8:92 | youtube.com |
Controlling and enhancing chiral purity is paramount. Several strategies are employed, including enzymatic kinetic resolution and asymmetric catalysis.
Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture of 1-phenylethylamine, leaving the other unreacted. Lipases are commonly used for this purpose. For example, various commercial lipases can catalyze the enantioselective acylation of racemic α-phenylethylamine using ethyl acetate (B1210297) as both the acyl donor and the solvent. scialert.net Enzymes like Candida antarctica lipase (B570770) B (CALB) have shown good selectivity, preferentially acylating the (R)-enantiomer to form (R)-N-(1-phenylethyl)acetamide, thereby allowing for the separation of the unreacted (S)-1-phenylethylamine. scialert.net
Chemoenzymatic Processes: A highly efficient one-pot method combines chemical and enzymatic catalysis to convert styrene (B11656) directly to (S)-1-phenylethylamine. acs.orgnih.gov This process involves two main steps:
Wacker Oxidation: Styrene is first oxidized to acetophenone using a palladium/copper catalyst system. nih.gov
Enzymatic Reductive Amination: The acetophenone formed in situ is then converted to the chiral amine using a transaminase enzyme. These enzymes facilitate the enantioselective transfer of an amino group from a donor molecule (like isopropylamine) to the ketone, producing the amine with high enantiomeric excess (ee). researchgate.net
This combined approach avoids the isolation of the intermediate ketone and can achieve quantitative conversion with excellent enantioselectivity. acs.orgnih.gov
| Enzyme (Lipase) | Acyl Donor | Selectivity | Reference |
|---|---|---|---|
| Candida antarctica (CALB) | Ethyl acetate | Good | scialert.net |
| Pseudomonas cepacia (Amano PS-C) | Ethyl acetate | Good | scialert.net |
| Pseudomonas cepacia (Amano PS-D) | Ethyl acetate | Good | scialert.net |
Multi-Step Chemical Synthesis Strategies
Once the chiral precursor, (1S)-1-phenylethylamine, is obtained, subsequent steps are required to synthesize the final product, tert-butyl N-[(1S)-1-phenylethyl]carbamate.
An alternative synthetic route utilizes chiral amino acids as starting materials. For instance, a synthetic pathway starting from (S)-Phenylglycine can be employed to generate a related chiral carbamate, tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate. orgsyn.org This process begins with the reduction of the carboxylic acid group of (S)-Phenylglycine to a primary alcohol. This is typically achieved using a reducing agent like sodium borohydride in the presence of an iodine solution in tetrahydrofuran (B95107) (THF). orgsyn.org The resulting amino alcohol, (S)-2-amino-2-phenylethan-1-ol, retains the stereochemistry of the starting material and can then undergo further functionalization, including the introduction of the Boc group.
The introduction of the tert-butoxycarbonyl (Boc) group is a key step that forms the carbamate functionality. masterorganicchemistry.com This reaction, known as Boc protection, converts the primary amine into a less nucleophilic carbamate, which is stable under many reaction conditions but can be easily removed with acid. chemistrysteps.comwikipedia.org
The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com The reaction is typically carried out by treating the chiral amine, (1S)-1-phenylethylamine, with Boc₂O in the presence of a non-nucleophilic base. orgsyn.org Common bases include triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP), and the reaction is often performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM). orgsyn.orgnumberanalytics.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol (B103910) and carbon dioxide as byproducts. chemistrysteps.com
The formation of the carbamate moiety in this compound is achieved directly through the N-alkoxycarbonylation of (1S)-1-phenylethylamine. While the reaction with di-tert-butyl dicarbonate is the most prevalent method for this specific compound, other general methods for carbamate synthesis exist. masterorganicchemistry.com
Alternative strategies for forming carbamates include:
Reaction with Chloroformates: Amines can react with alkyl chloroformates, such as tert-butyl chloroformate, in the presence of a base to yield carbamates. However, this method can be hampered by long reaction times and the generation of stoichiometric amounts of waste. nih.gov
Three-Component Coupling with CO₂: A greener approach involves the coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.orgnih.gov This method avoids the use of toxic reagents like phosgene (B1210022) or its derivatives. nih.gov The reaction proceeds through the formation of a carbamate anion from the amine and CO₂, which then acts as a nucleophile to displace the halide from the alkyl halide. nih.gov
Curtius Rearrangement: Carboxylic acids can be converted to acyl azides, which then undergo a Curtius rearrangement to form an isocyanate. This isocyanate can be trapped by an alcohol, such as tert-butanol, to yield the corresponding carbamate. organic-chemistry.org
Specific Transformations Leading to the Carbamate Moiety
Base-Mediated Intramolecular Decarboxylative Synthesis Approaches
A notable method for the formation of protected alkylamines, including this compound, involves a base-mediated intramolecular decarboxylative synthesis. This approach utilizes alkanoyloxycarbamates as precursors, which undergo decarboxylation to form a carbon-nitrogen bond. Research has demonstrated this as a practical protocol for synthesizing primary and secondary alkylamines without the need for traditional metal catalysts. acs.org
In a study focused on this methodology, tert-butyl ((2-phenylpropanoyl)oxy)carbamate was used as the precursor for tert-butyl (1-phenylethyl)carbamate. acs.org The reaction was optimized by screening various bases and solvents. Cesium carbonate (Cs₂CO₃) was identified as the most effective base, and acetonitrile (B52724) (CH₃CN) was found to be the optimal solvent, yielding the desired product in significant amounts. acs.org Specifically, the reaction using 2-phenylpropanoic acid as the starting material afforded tert-butyl (1-phenylethyl)carbamate in a 62% yield. acs.org This method highlights an efficient pathway for the synthesis of such carbamates through a decarboxylative amination process. acs.org
| Precursor | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| tert-butyl ((2-phenylpropanoyl)oxy)carbamate | Cs₂CO₃ | CH₃CN | 100 °C | 62% | acs.org |
Conversion Pathways from Hydroxy-Functionalized Precursors
A common and effective strategy for synthesizing chiral carbamates involves the use of hydroxy-functionalized precursors, which are often derived from corresponding chiral amino acids. For the synthesis of compounds related to this compound, a key chiral precursor is tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate. orgsyn.org
The synthesis of this precursor can be achieved in high yields starting from (S)-phenylglycine. The process involves the reduction of the carboxylic acid group of (S)-phenylglycine, typically using a borane (B79455) reagent, to form the corresponding amino alcohol. This intermediate is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate to yield tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate. orgsyn.org This multi-step, one-pot synthesis from (S)-phenylglycine has been reported to achieve yields as high as 94%. orgsyn.org
Once the hydroxy-functionalized precursor is obtained, the hydroxyl group can be converted into a good leaving group to facilitate subsequent nucleophilic substitution reactions. A standard method is the conversion of the alcohol to a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate). This is accomplished by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine. orgsyn.org The resulting (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate is a versatile intermediate for the synthesis of various derivatives. orgsyn.org
| Step | Starting Material | Key Reagents | Product | Reported Yield | Source |
|---|---|---|---|---|---|
| 1. Reduction & Boc Protection | (S)-Phenylglycine | 1. Borane-THF Complex 2. Di-tert-butyl dicarbonate | tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate | 94% | orgsyn.org |
| 2. Activation of Hydroxyl Group | tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate | Methanesulfonyl chloride, Triethylamine | (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate | 94% | orgsyn.org |
Practical Considerations for High-Yielding and Large-Scale Synthesis in Research
For the practical application of this compound and its precursors in research and development, synthetic methods must be both high-yielding and scalable. The conversion of (S)-phenylglycine to tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate has been specifically developed as a high-yielding, large-scale process. orgsyn.org A reported procedure starting with 50.0 g of (S)-phenylglycine yielded 73.8 g (94%) of the pure hydroxy-functionalized carbamate. orgsyn.org A critical factor in achieving both high yield and purity on a large scale is the purification method. In this case, a series of recrystallizations from a dichloromethane-hexane solvent system was employed to effectively isolate the product from the crude reaction mixture. orgsyn.org
Furthermore, for related large-scale syntheses of carbamate derivatives, phase-transfer catalysis (PTC) has been shown to be a highly effective method. For instance, in the synthesis of a similar N-Boc protected derivative, a PTC alkylation reaction using tetrabutylammonium (B224687) bromide as the catalyst in ethyl acetate allowed for reactions on a 57.0 g scale to proceed to completion with yields up to 95%. google.com Such methods are advantageous for industrial applications as they often involve milder reaction conditions, easier work-up procedures, and the use of less hazardous solvents, contributing to a more efficient and scalable process. google.com
| Compound | Methodology | Starting Material Scale | Product Yield | Key Practical Aspect | Source |
|---|---|---|---|---|---|
| tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate | Reduction and Boc-Protection | 50.0 g | 94% | Purification by recrystallization | orgsyn.org |
| (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester derivative | Phase-Transfer Catalysis (PTC) Alkylation | 57.0 g | 95% | Use of PTC for scalability and efficiency | google.com |
Application As a Chiral Auxiliary and Synthon in Asymmetric Synthesis
Chiral Auxiliary Functionality
As a chiral auxiliary, the N-[(1S)-1-phenylethyl] group is temporarily attached to a substrate molecule to direct the formation of new stereocenters with high selectivity. nih.gov Its steric bulk and conformational rigidity play a crucial role in creating a biased environment, favoring the approach of reagents from one direction over the other.
The N-[(1S)-1-phenylethyl] group has demonstrated significant efficacy in directing stereoselectivity in various carbon-carbon bond-forming reactions, particularly alkylations. clockss.orgnih.gov In these reactions, a nucleophilic carbon atom is generated adjacent to the chiral auxiliary, and its subsequent reaction with an electrophile is sterically hindered on one face by the bulky phenylethyl group.
For instance, in the α-alkylation of N-borane complexes of azetidine-2-carbonitriles, the N-((S)-1-phenylethyl) group effectively controls the approach of the electrophile. nih.gov The reaction of the N-BH₃ complex of N-((1'S)-1'-phenylethyl)azetidine-2-carbonitrile with benzyl (B1604629) bromide using LDA as a base proceeds with high diastereoselectivity, demonstrating the powerful directing effect of the chiral auxiliary. nih.gov Similarly, the alkylation of the homoenolate derived from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide with various alkyl halides also yields products with good diastereoselectivity. clockss.org The chiral phenylethyl group on the amide nitrogen directs the formation of the new stereocenter during the alkylation process. clockss.org
The primary measure of a chiral auxiliary's effectiveness is its ability to induce a high diastereomeric excess (d.e.) in the product. The N-[(1S)-1-phenylethyl] group consistently achieves high levels of diastereoselectivity.
In the base-promoted α-benzylation of the N-BH₃ complex of (1S,2S,1'S)-N-(1'-phenylethyl)azetidine-2-carbonitrile, the reaction yielded the corresponding α-benzylated product with a diastereomeric ratio of 95:5. nih.gov This high level of selectivity underscores the auxiliary's ability to create a well-defined chiral environment around the reacting center. nih.gov
The diastereoselectivity in the alkylation of the dianion generated from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide was also notable. The reaction with propyl iodide in ether at -78°C resulted in a 78:22 diastereomeric ratio. clockss.org The choice of solvent and reagents can influence the outcome, but the chiral auxiliary provides the fundamental stereochemical bias. clockss.org
| Electrophile | Product Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Propyl Iodide | 53 | 78:22 |
| Allyl Bromide | 62 | 75:25 |
| Ethyl Iodide | 58 | 68:32 |
| Methyl Tosylate | 51 | 85:15 |
| Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| LiHMDS | THF | 0 to rt | 56 | 89:11 |
| NaHMDS | THF | 0 to rt | 70 | 88:12 |
| KHMDS | THF | 0 to rt | 75 | 86:14 |
| LDA | THF | -78 to rt | 85 | 95:5 |
Chiral Synthon Applications
Beyond its temporary role as a chiral auxiliary, the 1-phenylethylamine (B125046) moiety can be permanently incorporated into the target molecule. In this capacity, it acts as a chiral synthon—a building block that introduces a defined stereocenter into the final structure.
The use of (S)-1-phenylethylamine as a chiral synthon is a valuable strategy in the synthesis of complex molecules, including active pharmaceutical ingredients. mdpi.com A prominent example is its application in the synthesis of Sitagliptin, a drug used for treating type 2 diabetes. The synthetic approach utilizes α-PEA as a chiral auxiliary to induce stereoselectivity in a reductive amination step. mdpi.com This strategy provides a diastereoselective and efficient method for creating the chiral amine center that is a core feature of the Sitagliptin molecule. mdpi.com In such syntheses, the chiral phenylethylamine fragment is not removed but becomes an integral part of the final molecular architecture.
The N-[(1S)-1-phenylethyl] group is instrumental in the construction of complex stereocenters, particularly α-substituted amino acids and their derivatives. nih.gov By attaching the auxiliary to a simple amino acid precursor, such as an azetidine-2-carboxylic acid ester, subsequent diastereoselective alkylation at the α-position allows for the synthesis of a wide variety of non-proteinogenic amino acids. nih.gov The reaction establishes a new, complex stereocenter (the α-carbon) with a configuration dictated by the existing stereocenter of the phenylethyl auxiliary. After the key stereocenter is formed, the auxiliary can be cleaved, but in many applications where the phenylethylamine moiety is desired in the final product, it is retained. nih.gov
Strategic Deployment in Organic Synthesis As a Protecting Group and Scaffold
The tert-Butoxycarbonyl (Boc) Protecting Group Chemistry in N-Protection Strategies
The Boc group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.commasterorganicchemistry.com Its popularity stems from its ease of installation, general stability to a wide range of reaction conditions (including most nucleophiles and bases), and straightforward removal under specific acidic conditions. organic-chemistry.orgchemistrysteps.com The presence of the bulky tert-butyl group can also confer favorable solubility characteristics and exert steric influence to direct reactions at other sites within a molecule. acsgcipr.org
In the synthesis of complex molecules with multiple functional groups, such as peptides or natural products, an orthogonal protection strategy is essential. fiveable.me This approach involves using several different classes of protecting groups within the same molecule, each of which can be removed by a specific set of reagents without affecting the others. fiveable.mebiosynth.com This allows for the selective unmasking and reaction of one functional group at a time.
The Boc group is a cornerstone of such strategies because it is labile to acid, while being stable to the conditions used to remove other common protecting groups. organic-chemistry.org For instance, the Boc group is compatible with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.comfiveable.me This orthogonality is crucial in Solid-Phase Peptide Synthesis (SPPS), where an Fmoc group might be used for temporary protection of the N-terminus of a growing peptide chain, while acid-labile Boc groups protect reactive amino acid side chains. biosynth.comsigmaaldrich.com This allows for the iterative deprotection of the N-terminus with a base (like piperidine) for chain elongation, followed by a final deprotection of the Boc-protected side chains with a strong acid upon completion of the synthesis.
| Protecting Group | Abbreviation | Cleavage Condition | Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) fishersci.co.uk | Stable to base, hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Stable to acid, hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Stable to mild acid and base |
The removal of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.org The most common reagent for this purpose is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comfishersci.co.ukjk-sci.com The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. masterorganicchemistry.comchemistrysteps.com This carbamic acid readily undergoes decarboxylation to release carbon dioxide and regenerate the free amine. masterorganicchemistry.comwikipedia.org
A significant consideration during Boc deprotection is the fate of the electrophilic tert-butyl cation generated as a byproduct. acsgcipr.org This cation can react with nucleophilic residues in the substrate, such as the side chains of tryptophan or cysteine, leading to undesired alkylation byproducts. masterorganicchemistry.comacsgcipr.org To prevent these side reactions, "scavengers" are typically added to the deprotection mixture. organic-chemistry.org Common scavengers include anisole, thioanisole, or thiophenol, which act as sacrificial nucleophiles to trap the tert-butyl cation. organic-chemistry.orgacsgcipr.orgwikipedia.org
| Reagent(s) | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in DCM, Room Temp fishersci.co.uk | Standard, highly effective method. Scavengers often required. |
| Hydrochloric Acid (HCl) | In an organic solvent like methanol (B129727) or dioxane wikipedia.org | Common alternative to TFA. |
| Zinc Bromide (ZnBr₂) | In CH₂Cl₂ jk-sci.com | A Lewis acid condition that can offer different selectivity. |
| Montmorillonite K10 Clay | In ClCH₂CH₂Cl jk-sci.com | Can selectively cleave aromatic N-Boc groups while leaving aliphatic ones intact. jk-sci.com |
| Water (High Temperature) | Refluxing water researchgate.net | A green, catalyst-free method for certain substrates. researchgate.net |
Derivatization and Scaffold Applications in Complex Molecule Synthesis
Beyond its role in protection, the tert-butyl N-[(1S)-1-phenylethyl]carbamate structure serves as a versatile chiral building block. The core scaffold can be elaborated through various chemical transformations, enabling its use in the synthesis of diverse and complex target molecules.
The Boc-protected amine scaffold can be readily functionalized to introduce a wide array of chemical handles for subsequent reactions. For instance, related Boc-protected carbamates have been utilized in copper-catalyzed coupling reactions with bromoalkynes to generate N-alkynyl carbamate (B1207046) derivatives. amazonaws.com Similarly, Boc-protected aminophenyl carbamates have been condensed with various carboxylic acids using coupling reagents like EDCI and HOBt to produce a library of amide derivatives. researchgate.netnih.gov The aromatic ring of the phenylethyl group also presents a site for electrophilic substitution reactions, allowing for the introduction of functional groups that can be further transformed. While specific examples for cyanation or azidation on this compound are highly substrate-dependent, the general stability of the Boc group allows for a broad range of synthetic manipulations on other parts of the molecule before the final deprotection of the amine.
The chiral nature of the (1S)-1-phenylethyl moiety makes this compound a valuable building block for creating non-natural amino acids and peptidomimetics. researchgate.net In peptide synthesis, the incorporation of such unnatural amino acid analogues is a key strategy for developing peptides with enhanced stability, specific conformations, or novel biological activities. ljmu.ac.uk By using this compound or its derivatives, researchers can introduce a specific stereocenter and a bulky aromatic group into a peptide backbone. This can enforce specific secondary structures, such as β-turns, or facilitate specific molecular interactions at a target receptor. researchgate.net The synthesis of dipeptide building blocks for use in Solid-Phase Peptide Synthesis (SPPS) often relies on orthogonally protected amino acid derivatives, where the Boc group plays a crucial role in managing the reactivity of amine functionalities during the assembly process. ljmu.ac.uk
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to rapidly generate complex molecules. jocpr.com This high degree of efficiency makes MCRs exceptionally well-suited for diversity-oriented synthesis (DOS), a strategy aimed at creating large libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govrug.nl
Boc-protected amines and their derivatives are valuable inputs for MCRs. For example, the related compound tert-butyl isocyanide has been established as a useful convertible isonitrile in Ugi-type MCRs. rsc.org After the MCR, the tert-butyl group can be cleaved to generate a secondary amide, providing a point for further diversification. rsc.org Similarly, the amine functionality of this compound, after deprotection, can serve as the amine component in classic MCRs like the Ugi or Passerini reactions, enabling the rapid assembly of complex, chiral peptide-like scaffolds from a diverse set of starting materials. jocpr.com
Mechanistic Investigations and Stereochemical Studies of Reactions Involving Tert Butyl N 1s 1 Phenylethyl Carbamate
Elucidation of Reaction Mechanisms
The transformation of tert-butyl N-[(1S)-1-phenylethyl]carbamate can proceed through various pathways, often dictated by the reagents and conditions employed. Detailed studies have focused on both metal-catalyzed and base-mediated reactions to understand the underlying mechanisms.
Role of Specific Intermediates in Transformations
In metal-catalyzed cross-coupling reactions, particularly those involving nickel, the formation of specific organometallic intermediates is key to the catalytic cycle. For benzylic carbamates like this compound, stereospecific reactions often proceed via a Ni(0)/Ni(II) cycle involving closed-shell intermediates. nih.gov The reaction is initiated by an oxidative addition of the carbamate's C–N bond to a low-valent nickel(0) complex. acs.org
This oxidative addition step is frequently the rate-determining step and results in the formation of a π-benzylnickel complex. acs.orgacs.org The coordination of the phenyl group to the nickel center is thought to stabilize the transition state and facilitate this step. acs.org Depending on the ligand environment around the nickel center, this oxidative addition can proceed through different pathways, leading to distinct stereochemical outcomes. For instance, in nickel-catalyzed Suzuki-Miyaura couplings, the reaction can proceed with either retention or inversion of stereochemistry, a phenomenon directly linked to the nature of the organonickel intermediates formed. nih.gov Subsequent steps in the catalytic cycle involve transmetalation with a suitable coupling partner (e.g., an organoboron reagent) and reductive elimination to yield the final product and regenerate the nickel(0) catalyst. squarespace.com
Insights into Base-Mediated Reaction Pathways
Beyond metal catalysis, base-mediated transformations offer an alternative route for the synthesis and modification of amines from carbamate (B1207046) precursors. A notable example is the intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates, which can be used to produce tert-butyl (1-phenylethyl)carbamate. researchgate.net This type of reaction avoids the use of metal catalysts, relying instead on a base like cesium carbonate (Cs₂CO₃) in a suitable solvent such as acetonitrile (B52724). organic-chemistry.org
The proposed mechanism for this transformation is believed to be analogous to a Hofmann or Curtius rearrangement. organic-chemistry.org The base facilitates the removal of a proton, initiating a rearrangement that involves the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom, coupled with the expulsion of carbon dioxide. Control experiments have suggested that this process occurs via a carbon anion migration pathway rather than a free radical mechanism. organic-chemistry.org This method provides an efficient pathway to protected alkylamines and demonstrates high functional group tolerance under relatively mild conditions. organic-chemistry.orgacs.org
Analysis of Stereochemical Control and Diastereoselectivity
The inherent chirality of this compound, derived from the (S)-1-phenylethylamine backbone, makes it a powerful tool for controlling stereochemistry in synthetic transformations. mdpi.comnih.gov The bulky tert-butoxycarbonyl (Boc) protecting group and the phenyl group create a specific steric environment that influences the approach of reagents.
Transition State Modeling for Rationalizing Stereochemical Outcomes
Transition state modeling has become an indispensable tool for understanding and predicting the stereochemical course of reactions. In nickel-catalyzed cross-coupling reactions of benzylic carbamates, computational studies have provided significant insights into how ligand choice dictates the stereochemical outcome. acs.org
For example, in the Suzuki coupling of benzylic esters and carbamates, the use of different achiral ligands can lead to opposite enantiomers of the product. acs.orgnih.gov
With an N-heterocyclic carbene (NHC) ligand like SIMes , computational models show that the oxidative addition of the nickel catalyst proceeds via a backside attack (Sₙ2-type mechanism) on the electrophilic carbon. This leads to a transition state that results in a net inversion of the stereocenter. acs.org
These models highlight that the stereochemical fate is determined by the lowest energy transition state available, which is directly influenced by the steric and electronic properties of the ligands attached to the metal catalyst.
Factors Influencing Enantiomeric Excess (ee) in Synthesis
The enantiomeric excess (ee), or enantiospecificity (es) in stereospecific reactions, of products derived from this compound is highly sensitive to several reaction parameters. In nickel-catalyzed cross-coupling reactions, achieving high stereochemical fidelity depends on minimizing side reactions that could lead to racemization.
Key factors that influence the enantiomeric excess include:
Ligand Choice : As discussed, the ligand is paramount in determining the reaction mechanism (retention vs. inversion) and its efficiency. The correct ligand stabilizes the desired transition state, ensuring a highly stereospecific transformation. nih.gov
Leaving Group : The nature of the leaving group on the substrate can significantly impact the enantiospecificity. In one study, carbamate derivatives showed a significant increase in product ee compared to pivalate leaving groups under similar conditions. nih.gov
Solvent and Additives : The reaction solvent and the presence of additives can alter the reaction pathway and stereoselectivity. For instance, the addition of n-butanol as an additive was found to dramatically improve the enantiospecificity of a nickel-catalyzed coupling reaction. nih.gov The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.
The following interactive table summarizes data from an optimization study of a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction, illustrating how different parameters affect the yield and enantiospecificity (a measure of the stereochemical fidelity).
Data adapted from a study on nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, illustrating the impact of various factors on reaction outcomes. nih.gov
Advanced Analytical Techniques for Purity and Stereochemical Integrity
Chromatographic Methods for Enantiomeric Purity Analysis
Chromatographic techniques are paramount for the separation and quantification of enantiomers. The determination of enantiomeric purity is often performed by analyzing the precursor, (S)-1-phenylethylamine, or the final carbamate (B1207046) product on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.
Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for resolving enantiomers. mdpi.com The choice of CSP and mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including amines and their derivatives. researchgate.neteijppr.com These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers through a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance, which results in differential retention and separation. eijppr.com
For the analysis of 1-phenylethylamine (B125046) enantiomers and related structures, several polysaccharide-based columns have proven effective. mdpi.comsigmaaldrich.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier, such as isopropanol (B130326) or ethanol, to optimize the separation.
| Chiral Stationary Phase (CSP) | Mobile Phase | Application Notes |
|---|---|---|
| Polysaccharide-based (e.g., CHIRALPAK®, CHIRALCEL®) | Hexane/Isopropanol or Heptane/Isopropanol mixtures | Widely applicable for amines and carbamates. The ratio of alcohol modifier is adjusted to optimize resolution and retention time. |
| Crown Ether-based | Aqueous Perchloric Acid / Acetonitrile (B52724) | Effective for the analysis of primary amines like phenylethylamine. google.com |
| Pirkle-type (e.g., Phenylglycine-based) | Normal-phase solvents (e.g., Hydrocarbon/Alcohol) | Based on π-acceptor/π-donor interactions; useful for compounds with aromatic rings. hplc.eu |
Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomer Separation
Gas Chromatography (GC) on a chiral stationary phase offers high resolution and speed, making it an excellent alternative to HPLC for volatile compounds. chromatographyonline.comchromatographyonline.com For the analysis of amines like 1-phenylethylamine, derivatization is often necessary to improve volatility and chromatographic performance, preventing peak tailing. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or isocyanates, which convert the amine into a less polar amide or urea (B33335) derivative. nih.gov
The most common chiral stationary phases for GC are based on derivatized cyclodextrins. wiley.comgcms.cz These cyclodextrin (B1172386) derivatives are coated onto a fused silica (B1680970) capillary column and separate enantiomers based on inclusion complexation and surface interactions. chromatographyonline.com The separation is highly sensitive to temperature, with lower temperatures generally providing better selectivity. chromatographyonline.com
| Chiral Stationary Phase (CSP) | Analyte Form | Typical GC Conditions |
|---|---|---|
| Derivatized Cyclodextrin (e.g., substituted β-cyclodextrin) | N-Trifluoroacetyl (TFA) derivative of 1-phenylethylamine | Column: Fused silica capillary coated with CSP. wiley.comCarrier Gas: Hydrogen or Helium. wiley.comTemperature: Isothermal or programmed ramp (e.g., 90-190 °C). wiley.comDetector: Flame Ionization Detector (FID). wiley.com |
| Amino acid derivatives | N-Trifluoroacetyl or N-isopropyl isocyanate derivative | Aromatic amines often show higher separation factors than aliphatic amines on these phases. nih.gov |
Spectroscopic Characterization in Synthetic Research Contexts
Spectroscopic methods are indispensable for confirming the identity and structure of tert-butyl N-[(1S)-1-phenylethyl]carbamate, especially in the context of confirming its synthesis from (1S)-1-phenylethylamine and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
The successful transformation is verified by observing specific changes in the spectra of the product compared to the starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The most definitive evidence of carbamate formation is the appearance of a new, large singlet at approximately 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl (Boc) group. rsc.org Concurrently, the signals corresponding to the protons of the 1-phenylethyl moiety will experience shifts due to the change in the electronic environment upon N-acylation. The appearance of a signal for the N-H proton of the carbamate group is also a key indicator.
¹³C NMR : In the ¹³C NMR spectrum, new signals will appear that correspond to the quaternary carbon (around 80 ppm) and the carbonyl carbon (around 155 ppm) of the Boc protecting group. rsc.org
Infrared (IR) Spectroscopy : The formation of the carbamate is readily confirmed by the appearance of a strong absorption band corresponding to the carbamate carbonyl (C=O) stretch, typically found in the region of 1680-1720 cm⁻¹. The N-H stretch of the carbamate will also be present, usually around 3300-3400 cm⁻¹. This replaces the characteristic N-H stretches of the primary amine starting material.
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the final product. The spectrum would show the molecular ion peak [M]⁺ or, more commonly, protonated molecule [M+H]⁺, corresponding to the calculated mass of C₁₃H₁₉NO₂ (221.29 g/mol ). A characteristic fragmentation pattern is the loss of the tert-butyl group or isobutylene, leading to a prominent fragment ion.
By utilizing these spectroscopic techniques in concert, researchers can unequivocally confirm the structural transformation and verify the successful synthesis of this compound.
Computational Chemistry and Theoretical Insights into Its Reactivity
Molecular Modeling and Conformational Analysis in Reaction Pathways
The reactivity and stereoselectivity of reactions involving tert-butyl N-[(1S)-1-phenylethyl]carbamate are intrinsically linked to its conformational preferences. Molecular modeling techniques are instrumental in identifying the low-energy conformations of the reactant, as well as key intermediates and transition states along a reaction pathway.
Conformational analysis of the carbamate (B1207046) functional group is of particular importance. The partial double bond character of the C-N bond, arising from resonance between the nitrogen lone pair and the carbonyl group, leads to a significant rotational barrier. nih.gov This restricted rotation can give rise to distinct rotamers, which may exhibit different reactivity. Computational studies on related N-Boc protected systems have shown that the relative energies of these conformers can be influenced by subtle steric and electronic interactions within the molecule and with other reagents or catalysts. acs.org
In the context of a reaction, the molecule's conformation can dictate the accessibility of the reactive sites. For instance, in deprotonation reactions at the carbon alpha to the nitrogen, the orientation of the Boc group relative to the benzylic proton can influence the approach of the base. nih.gov Molecular mechanics and density functional theory (DFT) are commonly employed to calculate the energies of different conformations and the barriers to their interconversion. These calculations help in constructing a detailed picture of the conformational landscape and its impact on the reaction pathway.
Table 1: Illustrative Conformational Energy Profile of a Chiral N-Boc Carbamate
| Conformer | Dihedral Angle (C-N-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | 60° (gauche) | 0.0 | 65 |
| B | 180° (anti) | 0.8 | 25 |
| C | -60° (gauche) | 1.5 | 10 |
Note: This data is illustrative and based on typical energy differences found in related chiral N-Boc protected amines.
Quantum Chemical Calculations for Mechanistic Understanding and Energetic Profiles
Quantum chemical calculations, particularly those based on DFT, provide a deeper understanding of the electronic structure and bonding in this compound and its reaction intermediates. These methods are crucial for elucidating reaction mechanisms and calculating the energetic profiles of reaction pathways.
For example, in asymmetric reactions, DFT calculations can be used to model the transition states leading to different stereoisomers. By comparing the activation energies of these diastereomeric transition states, the origin of the observed stereoselectivity can be rationalized. elsevierpure.com These calculations often reveal the critical non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over another. nih.gov
In studies of related N-Boc protected amines, computational investigations have been pivotal in understanding phenomena like the complex-induced proximity effect in lithiation reactions. core.ac.uk DFT calculations can map out the entire reaction coordinate, identifying intermediates and the rate-determining step. This level of detail is often inaccessible through experimental means alone. The energetic information obtained from these calculations allows for a quantitative assessment of reaction feasibility and selectivity.
Table 2: Example of Calculated Activation Energies for a Hypothetical Asymmetric Addition Reaction
| Transition State | Product Stereoisomer | Calculated ΔG‡ (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| TS-A | (R,S) | 15.2 | Major |
| TS-B | (S,S) | 17.5 | Minor |
Note: The values presented are hypothetical and serve to illustrate the application of quantum chemical calculations in predicting stereochemical outcomes.
Predictive Models for Stereoselectivity and Reaction Outcomes
The insights gained from molecular modeling and quantum chemical calculations can be leveraged to develop predictive models for the stereoselectivity and outcomes of reactions involving this compound. These models are invaluable for designing new synthetic strategies and optimizing reaction conditions.
By systematically studying the effect of substituents, reagents, and catalysts on the computed energetic profiles of reactions, it is possible to establish structure-activity and structure-selectivity relationships. For instance, computational screening of different chiral catalysts can help identify the most promising candidates for achieving high enantioselectivity in a given transformation. nih.gov
These predictive models often go beyond simple steric arguments, incorporating subtle electronic and conformational effects. The Felkin-Anh model and its variants, which are often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds, can be refined and validated using computational methods. For reactions involving this compound, computational models can help to understand how the bulky Boc group and the chiral phenylethyl moiety cooperatively influence the facial selectivity of approaching reagents. nih.gov The ultimate goal is to create robust in silico models that can accurately forecast reaction outcomes, thereby reducing the need for extensive experimental screening and accelerating the discovery of new chemical reactions.
Emerging Research Directions and Future Perspectives in the Field
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on developing sustainable and efficient processes. Flow chemistry, or continuous flow processing, has emerged as a key enabling technology in this regard, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.
One notable strategy involves coupling high-energy reactions, such as the Curtius rearrangement for carbamate (B1207046) formation, with biocatalytic steps in a continuous flow system. nih.gov This "telescoped" approach minimizes the need to isolate potentially hazardous intermediates and simplifies purification. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to selectively convert byproducts, facilitating the isolation of the desired carbamate products in high yield and purity. nih.gov While these examples showcase the potential for sustainable carbamate synthesis, the direct application of these specific flow methodologies to tert-butyl N-[(1S)-1-phenylethyl]carbamate remains a promising area for future investigation. The integration of its synthesis into a continuous process could offer significant advantages in terms of efficiency and safety, particularly given the use of reactive intermediates in traditional carbamate synthesis.
Table 1: Comparison of Batch vs. Flow Synthesis for Carbamates
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Often requires re-optimization for scale-up | More straightforward scalability by extending operation time or using parallel reactors |
| Safety | Handling of large quantities of hazardous reagents and intermediates | Smaller reaction volumes at any given time, better control over reaction exotherms |
| Efficiency | Can have longer reaction times and complex workups | Reduced reaction times due to efficient mixing and heat transfer; potential for in-line purification |
| Sustainability | May generate significant solvent and reagent waste | Reduced solvent consumption and potential for solvent recycling; integration of catalytic steps |
Exploration in Novel Asymmetric Catalytic Systems
The chiral (S)-1-phenylethylamine backbone of this compound makes it an inherently valuable component in the field of asymmetric catalysis. Chiral auxiliaries, ligands, and catalysts derived from this motif are instrumental in controlling the stereochemical outcome of chemical reactions.
The tert-butylsulfinyl group, for example, is a highly effective chiral auxiliary, and methodologies based on tert-butanesulfinamide have seen extensive use in the asymmetric synthesis of nitrogen-containing heterocycles. nih.gov The high stereodirecting nature of this group in nucleophilic additions to sulfinimines allows for the synthesis of chiral amines with excellent diastereoselectivity. nih.gov This highlights the utility of chiral amines and their derivatives in asymmetric synthesis.
While direct use of this compound as a catalyst is not widely reported, its structural components are central to established asymmetric methods. The (S)-1-phenylethylamine portion is one of the most common and inexpensive chiral sources used to induce asymmetry. For instance, diastereoselective α-alkylation of N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester has been achieved through the formation of an N-borane complex, demonstrating the powerful directing effect of the phenylethyl group. nih.gov
Future research is likely to focus on incorporating the entire this compound molecule, or its derivatives, into novel ligand scaffolds for metal-catalyzed reactions or as organocatalysts. The carbamate functionality could be modified to coordinate with metal centers or to participate in non-covalent interactions that influence the transition state of a stereoselective transformation. The development of such systems would expand the toolbox of asymmetric catalysis and leverage the readily available chirality of this compound.
Application in the Synthesis of Advanced Research Intermediates for Chemical Biology and Materials Science
This compound is a versatile intermediate for the synthesis of more complex molecules with potential applications in chemical biology and materials science. The Boc-protecting group allows for the selective modification of other parts of a molecule, while the chiral phenylethyl group can be retained as a key structural element or serve as a precursor to other functionalities.
Chemical Biology: In chemical biology, small molecules are used as probes to study and manipulate biological systems. escholarship.org The synthesis of these probes often requires chiral building blocks to ensure specific interactions with biological targets like proteins and nucleic acids. Carbamate derivatives are found in a wide range of biologically active compounds. For example, a series of novel tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and shown to possess significant anti-inflammatory activity. nih.govresearchgate.net Another complex molecule incorporating a related structure, tert-butyl (3S,6R,9R)-(5-oxo-3-{[1(R)-phenylethyl]carbamoyl}-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl)carbamate, has been studied as a peptidomimetic, a class of compounds that mimic the structure of peptides and are of great interest in drug discovery. researchgate.net These examples underscore the potential of using this compound as a starting material for the synthesis of new chemical probes and therapeutic leads.
Materials Science: In materials science, there is a growing interest in organic molecules for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure and intermolecular organization. Triarylamine derivatives are important building blocks for these materials due to their electron-donating properties. mdpi.com Research has shown the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate via a Suzuki cross-coupling reaction. mdpi.com This carbamate serves as a key intermediate that, after deprotection, yields a functional triarylamine for organic electronic materials. The incorporation of chiral moieties, such as the (S)-1-phenylethyl group, into these materials is an emerging area of research. Chiral materials can exhibit unique optical and electronic properties, such as circularly polarized luminescence, which could be exploited in advanced display technologies and spintronics. The use of this compound as a chiral building block could pave the way for the development of novel chiroptical materials.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl carbonate |
| Candida antarctica lipase B |
| tert-butanesulfinamide |
| N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester |
| tert-butyl 2-(substituted benzamido)phenylcarbamate |
| tert-butyl (3S,6R,9R)-(5-oxo-3-{[1(R)-phenylethyl]carbamoyl}-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl)carbamate |
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(1S)-1-phenylethyl]carbamate, and how is stereochemistry controlled during synthesis?
Methodological Answer: The synthesis typically involves reacting (1S)-1-phenylethylamine with tert-butyl chloroformate in the presence of a base like triethylamine or pyridine. Key steps include:
- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is used due to their inertness and ability to dissolve reactants .
- Stereochemical Control: The chiral (1S)-configured amine ensures retention of stereochemistry at the carbamate nitrogen. Racemization is minimized by maintaining low temperatures (0–5°C) and avoiding strong acids/bases .
- Workup: The product is isolated via aqueous extraction, followed by column chromatography for purity (>98%) .
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra are analyzed to confirm proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbamate carbonyl signals (~155 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) and isotopic patterns consistent with bromine (if present in derivatives) .
- Chiral HPLC: Enantiomeric purity is confirmed using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Q. What are the typical reaction conditions for introducing functional groups to the carbamate scaffold?
Methodological Answer:
- Nucleophilic Substitution: The tert-butyl group is stable under mild conditions, but cleavage occurs with strong acids (e.g., HCl in dioxane) to expose the amine for further functionalization .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling on brominated derivatives (e.g., 4-bromoimidazole analogs) employs Pd(PPh) and arylboronic acids in THF/NaCO at 80°C .
Q. How does the carbamate group influence the compound’s stability and reactivity?
Methodological Answer:
- Stability: The tert-butyl carbamate (Boc) group protects amines from oxidation and nucleophilic attack, enabling stable storage at room temperature .
- Reactivity: Under acidic conditions (e.g., TFA/DCM), the Boc group is cleaved to generate a free amine, which can participate in amidation or alkylation reactions .
Q. What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Storage: Store in airtight containers at room temperature (20–25°C) under inert gas (N) to prevent moisture absorption .
- Safety: Use fume hoods for synthesis and wear nitrile gloves; while not classified as hazardous, avoid inhalation/ingestion .
Advanced Research Questions
Q. How can contradictions in crystallographic data for derivatives of this compound be resolved?
Methodological Answer:
- Software Tools: SHELXL refines crystal structures using least-squares minimization, while ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .
- Validation: Cross-check with spectroscopic data (e.g., NMR) and computational models (DFT-optimized geometries) to resolve discrepancies in bond lengths/angles .
Q. How do solvent polarity and temperature affect reaction kinetics in nucleophilic substitutions?
Methodological Answer:
- Polar Solvents: DMSO accelerates SN2 reactions due to its high polarity, but may destabilize intermediates. Kinetic studies via HPLC monitoring at 25–60°C reveal Arrhenius activation energies .
- Low-Temperature Effects: Below 0°C, competing pathways (e.g., elimination) are suppressed, favoring carbamate formation .
Q. What advanced techniques are used to assess enantiomeric purity in chiral derivatives?
Methodological Answer:
Q. How do in silico predictions of biological activity compare with experimental results for carbamate derivatives?
Methodological Answer:
- Molecular Docking: AutoDock Vina predicts binding affinities to targets (e.g., kinases) using crystal structures from the PDB. Discrepancies arise from solvent effects omitted in simulations .
- Validation: IC assays (e.g., fluorescence-based kinase inhibition) quantify activity, with deviations >1 log unit prompting re-evaluation of force field parameters .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Scaffold Modification: Introduce halogen substituents (e.g., Br at the imidazole 4-position) and measure changes in cytotoxicity (MTT assays) .
- Pharmacophore Mapping: Overlay active/inactive analogs using Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbamate carbonyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
